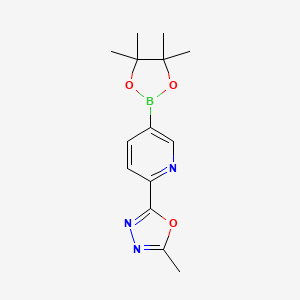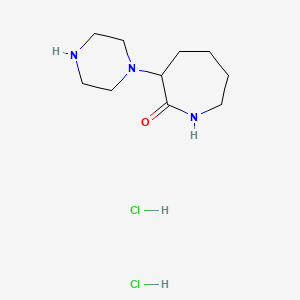![molecular formula C14H19FN2O B2965256 N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 926272-72-2](/img/structure/B2965256.png)
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide” is a chemical compound with the molecular formula C14H19FN2O and a molecular weight of 250.31 . It is categorized as a cathinone, a class of substances primarily used for research and forensic applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide” are not fully detailed in the sources retrieved. The compound has a molecular weight of 250.31 , but other properties such as melting point, boiling point, solubility, and spectral data are not provided.
Aplicaciones Científicas De Investigación
Discovery and Development of Kinase Inhibitors
This compound has been implicated in the discovery and development of selective kinase inhibitors, which are critical in cancer research. The structural motif of N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide is often found in molecules with potent inhibitory activity against specific kinase families. These inhibitors play a significant role in targeting pathways involved in tumor growth and metastasis, representing a promising approach for cancer therapy (Schroeder et al., 2009).
Neurotransmitter Receptor Research
Compounds with similar structures have been used in studies focusing on neurotransmitter receptors, such as serotonin and dopamine receptors. These studies aim to understand the role of these receptors in various neurological disorders and to develop potential therapeutic agents. For example, research into serotonin 1A receptors in Alzheimer's disease patients has utilized structurally related compounds to quantify receptor densities, offering insights into the pathophysiology of the disease and potential targets for intervention (Kepe et al., 2006).
Pharmacokinetics and Metabolism Studies
The pharmacokinetics and metabolism of compounds similar to N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide have been extensively studied. These studies provide valuable information on how such compounds are absorbed, distributed, metabolized, and eliminated in the body. Understanding the metabolic pathways and the role of metabolites can inform the design of more effective and safer therapeutic agents (Renzulli et al., 2011).
Antidepressant and Anxiolytic Potential
Research into the antidepressant and anxiolytic potential of N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide derivatives has shown promising results. These compounds have been evaluated for their ability to modulate neurotransmitter systems, which are often dysregulated in mood and anxiety disorders. The findings from these studies contribute to the development of new treatments for psychiatric conditions, highlighting the compound's relevance in neuropsychopharmacology (Billingsley et al., 1989).
Anti-Angiogenic and Anticancer Research
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide derivatives have also been studied for their anti-angiogenic and anticancer properties. These compounds have shown the ability to inhibit the formation of new blood vessels in tumor models, a key process in cancer progression. By blocking angiogenesis, these compounds offer a potential therapeutic strategy for limiting tumor growth and metastasis (Kambappa et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to have a wide range of applications in medicinal chemistry and serve as crucial raw materials and intermediates in the synthesis of many drug candidates .
Mode of Action
It’s worth noting that the structural variations among related compounds can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .
Biochemical Pathways
Similar compounds have been found to have significant effects on various types of cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections .
Propiedades
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-10-2-3-11(8-13(10)15)9-17-14(18)12-4-6-16-7-5-12/h2-3,8,12,16H,4-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACGDJLKCJEEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2CCNCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2965179.png)
![4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2965182.png)







![5-Bromo-N-[3-(2-phenylimidazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B2965196.png)